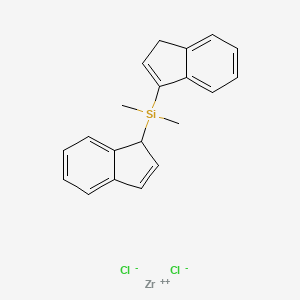
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride is a complex organometallic compound that features a zirconium center coordinated to two indenyl ligands and two chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive zirconium center. Common solvents used in this synthesis include toluene and tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium(IV) species.
Reduction: Reduction reactions can yield lower oxidation state zirconium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ligand substitution reactions often involve the use of nucleophiles such as phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium(IV) oxide, while reduction could produce zirconium(II) complexes. Substitution reactions can result in a variety of zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as high-performance polymers and composites.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Organometallic Chemistry: The compound serves as a model system for studying the coordination chemistry and reactivity of zirconium complexes.
Wirkmechanismus
The mechanism by which 1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride exerts its effects involves the coordination of the indenyl ligands to the zirconium center. This coordination stabilizes the metal center and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the formation of coordination complexes in materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienylzirconium dichloride: Similar in structure but with cyclopentadienyl ligands instead of indenyl ligands.
Bis(indenyl)zirconium dichloride: Contains two indenyl ligands but lacks the dimethylsilane group.
Dimethylsilyl-bis(cyclopentadienyl)zirconium dichloride: Similar coordination environment but with cyclopentadienyl ligands.
Uniqueness
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride is unique due to the presence of both indenyl and dimethylsilane groups, which provide distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C20H20Cl2SiZr |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride |
InChI |
InChI=1S/C20H20Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-11,13-14,19H,12H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
UUIVDORLBLDDBQ-UHFFFAOYSA-L |
Kanonische SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3=CCC4=CC=CC=C43.[Cl-].[Cl-].[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
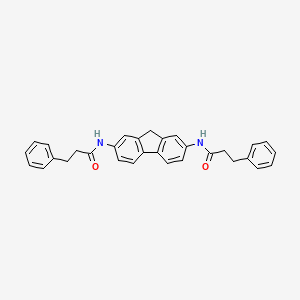
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
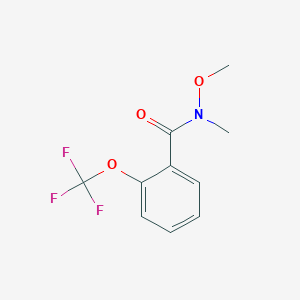
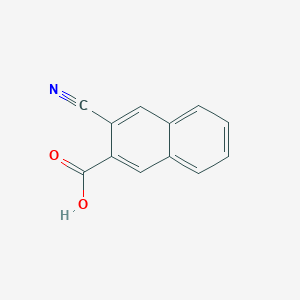
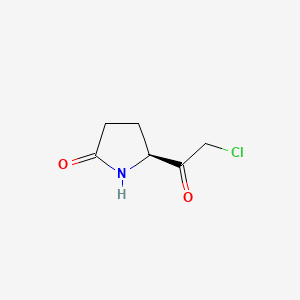
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)




![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
